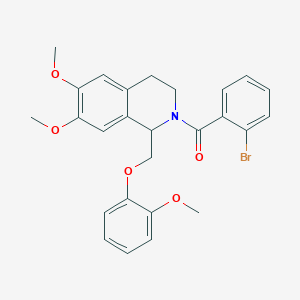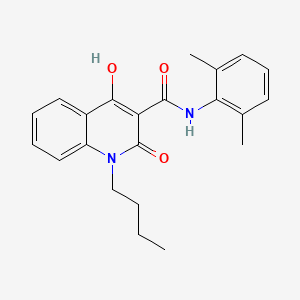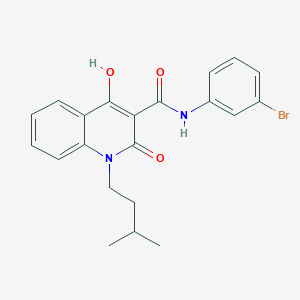![molecular formula C14H14ClN5O B14965498 2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B14965498.png)
2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Chloro-4-Methylphenyl Group: This is achieved through a substitution reaction, where the chloro and methyl groups are introduced to the phenyl ring.
Attachment of the Ethan-1-ol Moiety: The final step involves the coupling of the ethan-1-ol group to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic ring.
科学的研究の応用
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various cellular processes.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Shares the 3-chloro-4-methylphenyl group but differs in its overall structure and reactivity.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14ClN5O |
|---|---|
分子量 |
303.75 g/mol |
IUPAC名 |
2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14ClN5O/c1-9-2-3-10(6-12(9)15)20-14-11(7-19-20)13(16-4-5-21)17-8-18-14/h2-3,6-8,21H,4-5H2,1H3,(H,16,17,18) |
InChIキー |
MUMNXEZSKDMMKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide](/img/structure/B14965430.png)
![N-(4-ethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965432.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B14965437.png)
![3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14965442.png)
![N-(2-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965454.png)



![2-(4-chlorophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B14965481.png)
![2-Bromo-N-[5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B14965488.png)
![5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965490.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965491.png)
![4-ethoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965494.png)
